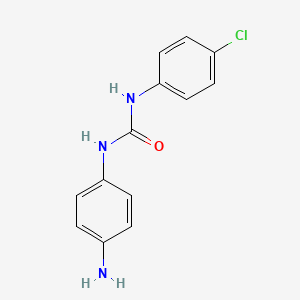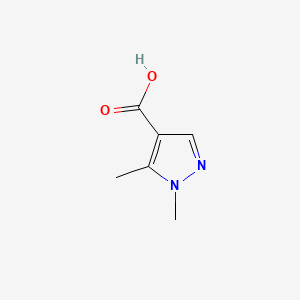
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (DMPCA) is an organic compound with the molecular formula C5H7N2O2. It is an important intermediate in the synthesis of many pharmaceuticals and other important compounds. It is also used in the production of polymers and other materials. DMPCA is a versatile compound with many potential applications in the laboratory and in industry.
Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their structural and spectral properties. For instance, a study focused on the structural and spectral characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This research contributes to understanding the molecular interactions and stability of such compounds (Viveka et al., 2016).
Solid State Dynamics
Research on the structure and dynamic properties of unsubstituted and substituted 1H-pyrazole-4-carboxylic acids in the solid state has provided insights into their polymorphism and solid-state proton transfer. These findings are crucial for understanding the behavior of these compounds under various physical conditions (Infantes et al., 2013).
Functionalization Reactions
The functionalization reactions of various 1H-pyrazole derivatives, including those related to this compound, have been explored. These studies focus on the synthesis and characterization of novel compounds, contributing to the development of new materials and pharmaceuticals (Yıldırım & Kandemirli, 2005).
Antibacterial Activities
Some derivatives of this compound have been synthesized and evaluated for their antibacterial activities. These studies are significant for discovering new antibacterial agents and understanding the biological activities of pyrazole derivatives (Bildirici et al., 2007).
Complex Formation
This compound and its derivatives have been used to synthesize complexes with various metal ions. These complexes are studied for their structural properties and potential applications in areas like catalysis and material science (Jacimovic et al., 2015).
Supramolecular Chemistry
Studies on the supramolecular chemistry of pyrazole carboxylic acid derivatives, including this compound, have led to the synthesis of novel ligands and complexes. These findings contribute to the field of medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Like other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and cellular conditions.
Análisis Bioquímico
Biochemical Properties
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. The exact nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s structure allows it to fit into the active sites of enzymes, thereby affecting their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have provided insights into its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, it may affect the flux of metabolites through specific pathways, leading to changes in metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues, thereby affecting its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its subsequent biological effects .
Propiedades
IUPAC Name |
1,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTIXLZNJZTGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361547 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31728-75-3 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation explored in the research regarding 1,5-dimethyl-1H-pyrazole-4-carboxylic acid?
A1: The research focuses on the bromination of this compound. [] While the abstract doesn't provide specific details on the bromination products, it highlights the investigation of this specific chemical reaction involving the compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


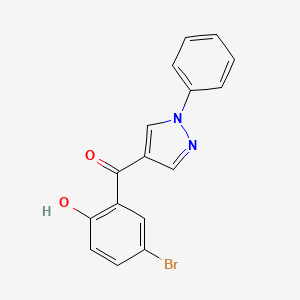
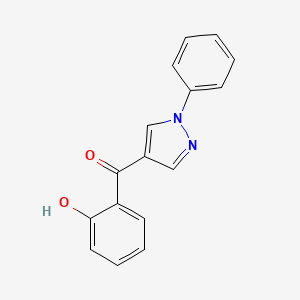





![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)

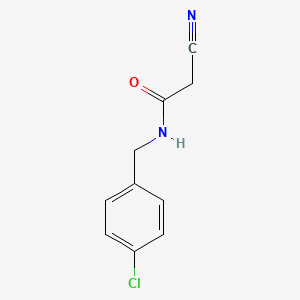

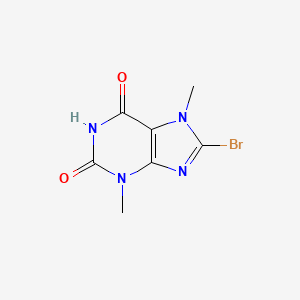
![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)
